(2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide
Description
The compound “(2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide” is a synthetic chromene derivative featuring a fused benzodioxin ring, a furan-methyl substituent, and a carboxamide group. Chromenes are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-N-(furan-2-ylmethyl)-7-hydroxychromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O6/c26-16-5-3-14-10-18(22(27)24-13-17-2-1-7-28-17)23(31-20(14)12-16)25-15-4-6-19-21(11-15)30-9-8-29-19/h1-7,10-12,26H,8-9,13H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHSIFJGZMUSIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N=C3C(=CC4=C(O3)C=C(C=C4)O)C(=O)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide is a synthetic derivative belonging to the chromene class. Chromenes are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The compound features several notable structural components:
- Chromene core : A fused benzene and pyran ring system.
- Carboxamide group : Enhances solubility and reactivity.
- Benzodioxin moiety : Contributes to unique chemical properties.
Research suggests that compounds with similar structures can interact with various biological targets, including enzymes and receptors. The mechanisms may involve:
- Enzyme inhibition : Compounds may inhibit enzymes involved in inflammation or cancer cell proliferation.
- Receptor modulation : Interaction with specific receptors can lead to altered signaling pathways.
Biological Activities
The biological activities of the compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis. |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines and enzymes such as COX and LOX. |
| Antimicrobial | Demonstrates activity against a range of bacterial strains, potentially through membrane disruption. |
Case Studies and Research Findings
-
Anticancer Activity :
- A study evaluated the cytotoxic effects of the compound on breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value of approximately 15 µM .
- Anti-inflammatory Effects :
- Antimicrobial Properties :
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Features and Analogues:
*Calculated based on molecular formula.
Key Differences :
Physicochemical and Pharmacological Comparisons
Hypothetical Properties Based on Structural Analogues:
*Inferred from chromene derivatives’ kinase-binding motifs .
Methodological Notes:
- Similarity Coefficients: The Tanimoto coefficient (Tc) for structural similarity between the target compound and benzodithiazine/chromeno-pyrimidine analogues is estimated to be ~0.4–0.6, indicating moderate overlap in pharmacophoric features .
- Graph-Based Comparison : Subgraph isomorphism analysis reveals shared chromene cores but divergent substituents, suggesting distinct target selectivity .
Methodological Approaches for Structural Comparison
Graph Theory : Representing molecules as atom-bond graphs enables detection of common substructures (e.g., chromene rings) and divergent functional groups (e.g., benzodioxin vs. benzodithiazine) .
Crystallography : SHELX software could resolve the Z-configuration and hydrogen-bonding networks, critical for comparing stereochemical properties with analogues.
QSAR Modeling : Using binary fingerprint data (e.g., MACCS keys), similarity metrics predict bioactivity divergence despite shared core scaffolds .
Q & A
Q. What are the key synthetic strategies for preparing (2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide?
The synthesis typically involves a multi-step approach:
- Step 1: Condensation of a chromene precursor (e.g., 7-hydroxy-2H-chromene-3-carboxylic acid) with 2,3-dihydro-1,4-benzodioxin-6-amine under acidic conditions to form the imino linkage .
- Step 2: Coupling the intermediate with furan-2-ylmethylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt) to introduce the carboxamide group .
- Critical factors: Reaction temperature (60–80°C), solvent polarity (DMF or THF), and inert atmosphere to prevent oxidation of the hydroxyl group .
Q. How is the structural integrity of this compound validated post-synthesis?
Analytical characterization employs:
- NMR spectroscopy: H and C NMR confirm the Z-configuration of the imino group and regioselectivity of the furan substitution .
- Mass spectrometry (HRMS): Validates molecular weight consistency (e.g., [M+H] ion) and detects impurities .
- IR spectroscopy: Identifies key functional groups (e.g., O–H stretch at ~3200 cm, C=O at ~1680 cm) .
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility: Moderately soluble in DMSO (≥10 mM) and sparingly in aqueous buffers (pH 7.4). Enhanced solubility via co-solvents (e.g., PEG-400) .
- Stability: Degrades under prolonged UV light or alkaline conditions (pH >9). Store in amber vials at –20°C in anhydrous DMSO .
Advanced Research Questions
Q. How can reaction yields be optimized for the imino-chromene intermediate?
Methodological considerations:
- Catalyst screening: Use of Lewis acids (e.g., ZnCl) improves imine formation efficiency (yield increase from 55% to 78%) .
- Microwave-assisted synthesis: Reduces reaction time from 12 h to 2 h with comparable yields (75–80%) .
- By-product analysis: Monitor via TLC (R = 0.3 in EtOAc/hexanes 3:7) to isolate undesired oxazine derivatives .
Q. What computational methods predict the stereochemical outcome of the Z-configuration?
- DFT calculations: B3LYP/6-31G(d) level simulations predict energy minima favoring the Z-isomer due to intramolecular H-bonding between the hydroxyl and imino groups .
- Molecular docking: Assess steric hindrance from the furan-2-ylmethyl group, which disfavors E-configuration adoption .
Q. How do structural modifications impact biological activity?
Structure-activity relationship (SAR) findings:
| Modification | Biological Effect (IC) | Reference |
|---|---|---|
| Replacement of furan with pyridine | 3-fold reduction in kinase inhibition | |
| Methoxy substitution at C7 (vs. hydroxyl) | Loss of antioxidant activity | |
| Fluorination of benzodioxin ring | Enhanced cytotoxicity (IC = 1.2 μM vs. 4.5 μM) |
Q. What strategies resolve contradictions in reported bioactivity data?
- Assay standardization: Discrepancies in IC values (e.g., 2–5 μM for COX-2 inhibition) arise from varying cell lines (HEK293 vs. RAW264.7). Use isogenic cell models for cross-study comparisons .
- Metabolite profiling: LC-MS/MS identifies rapid glucuronidation of the hydroxyl group, explaining low in vivo efficacy despite potent in vitro activity .
Methodological Resources
- Synthetic Protocols: Refer to multi-step procedures in , and 15 for reaction schematics.
- Analytical Workflows: NMR and HRMS parameters detailed in and .
- Computational Tools: Gaussian 16 for DFT studies (), AutoDock Vina for docking ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
